(3Z)-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
- The compound you’ve described is a complex heterocyclic molecule with a fused thiazole-triazole-indole structure.
- It contains a 1,3-thiazole ring, a 1,2,4-triazole ring, and an indole moiety.
- These types of compounds often exhibit diverse biological activities due to their unique structural features.
Preparation Methods
- The synthetic route for this compound involves cyclization reactions.
- One approach is the base-catalyzed cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile.
- In the case of the phenyl derivative, hydrolysis of the cyano group into an amide followed by cyclocondensation with benzoyl chloride yields the novel tricyclic compound.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include bases, halides, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, this compound can serve as a building block for more complex molecules.
- In biology, it may exhibit antimicrobial, anti-inflammatory, or antitumor properties.
- In medicine, it could be investigated for potential drug development.
- In industry, it might find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism of action would depend on the specific biological context.
- It could interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other thiazole-triazole hybrids or indole derivatives.
- For instance, a [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant has been used as a stabilizer for silver and gold nanoparticles .
- Exploring its uniqueness would involve comparing its structure, properties, and applications with those of related compounds.
Properties
Molecular Formula |
C22H17ClN4O2S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H17ClN4O2S/c1-2-3-11-26-16-10-5-4-9-15(16)17(20(26)28)18-21(29)27-22(30-18)24-19(25-27)13-7-6-8-14(23)12-13/h4-10,12H,2-3,11H2,1H3/b18-17- |
InChI Key |
CVEKCGQGGMFPIZ-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O |
Origin of Product |
United States |
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